2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17891772
Molecular Formula: C11H12IN3O
Molecular Weight: 329.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12IN3O |
|---|---|
| Molecular Weight | 329.14 g/mol |
| IUPAC Name | 2-(4-iodo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanol |
| Standard InChI | InChI=1S/C11H12IN3O/c1-8-10(12)11(14-15(8)6-7-16)9-2-4-13-5-3-9/h2-5,16H,6-7H2,1H3 |
| Standard InChI Key | KNRKPXKMWZKPPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CCO)C2=CC=NC=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₂IN₃O, with a molecular weight of 329.14 g/mol. Its IUPAC name, 2-(4-iodo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanol, reflects its hybrid structure comprising a pyrazole ring fused with a pyridine moiety and an ethanol side chain. The pyrazole core is substituted at the 4-position with iodine, the 5-position with a methyl group, and the 3-position with a pyridin-4-yl group. The 1-position of the pyrazole is linked to an ethanol functional group, introducing hydrophilicity to the otherwise aromatic system.
Key Structural Features:
-
Pyrazole Ring: A five-membered heterocycle with two adjacent nitrogen atoms, providing sites for electrophilic substitution and hydrogen bonding.
-
Pyridine Moiety: A six-membered aromatic ring with one nitrogen atom, enhancing π-π stacking interactions with biological targets.
-
Iodine Substituent: A heavy halogen contributing to molecular weight and potential radioimaging applications.
-
Ethanol Group: A polar functional group improving solubility and enabling derivatization.
Physicochemical Properties
The compound’s Canonical SMILES (CC1=C(C(=NN1CCO)C2=CC=NC=C2)I) and InChIKey (KNRKPXKMWZKPPS-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features. Its density, melting point, and solubility data remain uncharacterized in the literature, though the presence of iodine suggests moderate lipophilicity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol involves sequential modifications of pyrazole precursors. A typical pathway includes:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoesters.
-
Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) at the 4-position.
-
Pyridine Introduction: Suzuki-Miyaura coupling to attach the pyridin-4-yl group at the 3-position.
-
Ethanol Side Chain Addition: Alkylation with 2-bromoethanol or similar reagents.
Industrial methods may employ continuous flow reactors to enhance yield and purity, coupled with high-performance liquid chromatography (HPLC) for purification.
Comparative Analysis with Related Compounds
The structurally analogous compound 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 1354706-62-9) features a nitrile group instead of ethanol, reducing polarity and altering biological activity . The molecular formula C₇H₈IN₃ and weight 261.06 g/mol highlight the impact of functional groups on physicochemical properties .
| Property | 2-(4-Iodo-5-Methyl-3-(Pyridin-4-Yl)-1H-Pyrazol-1-Yl)Ethan-1-Ol | 3-(4-Iodo-5-Methyl-1H-Pyrazol-1-Yl)Propanenitrile |
|---|---|---|
| Molecular Formula | C₁₁H₁₂IN₃O | C₇H₈IN₃ |
| Molecular Weight (g/mol) | 329.14 | 261.06 |
| Functional Groups | Ethanol, Pyridine | Nitrile |
| Potential Applications | Anti-inflammatory, Anti-cancer | Not reported |
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Pyrazole derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing prostaglandin and leukotriene synthesis. The ethanol group in this compound may enhance solubility, facilitating interactions with inflammatory mediators.
Anti-Microbial Activity
Iodine’s electrophilic properties disrupt microbial cell membranes, while the pyridine moiety may inhibit bacterial efflux pumps. Synergistic effects between these groups could enhance broad-spectrum activity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm the compound’s structure, with characteristic peaks for the pyridine ring (δ 8.5–7.5 ppm), pyrazole protons (δ 6.5–7.0 ppm), and ethanol group (δ 3.6–4.0 ppm).
Mass Spectrometry (MS)
High-resolution MS (HRMS) shows a molecular ion peak at m/z 329.14, consistent with the molecular formula C₁₁H₁₂IN₃O. Fragmentation patterns reveal loss of the ethanol group (m/z 261.06) and iodine (m/z 202).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume